molecular formula C7H14O4 B1297302 3,3-Diethoxypropanoic acid CAS No. 6191-97-5

3,3-Diethoxypropanoic acid

Cat. No. B1297302
M. Wt: 162.18 g/mol
InChI Key: AKTDHHFJFNIILG-UHFFFAOYSA-N
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Patent
US09108983B2

Procedure details

To a solution of 16 mL of 3-ethoxy-3-oxomalonic acid (135 mmol) in 40 mL of tetrahydrofuran there are added, under argon, 21.9 g of powdered magnesium (90.4 mmol). The mixture obtained is then heated at 80° C. for 7 hours. After returning to ambient temperature, this mixture is transferred by cannula to a solution of 10 g of the compound obtained in Step A (61.7 mmol) in 64 mL of tetrahydrofuran to which there has previously been added, in portions, 11 g of carbonyldiimidazole (66 mmol). The reaction mixture is stirred for 3 days at ambient temperature. After concentration, the residue is taken up in a mixture of ethyl acetate and aqueous sodium hydrogen sulphate (NaHSO4) solution. The mixture is stirred vigorously until no more gas is evolved. After separation of the phases, the organic phase is washed successively with water, saturated aqueous NaHCO3 solution and finally brine. After drying over MgSO4 and concentrating to dryness, the title product is obtained in the form of an oil which is used in the next Step without being otherwise purified.
[Compound]
Name
3-ethoxy-3-oxomalonic acid
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Quantity
64 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([O:4][CH:5]([O:10][CH2:11][CH3:12])[CH2:6][C:7]([OH:9])=O)[CH3:3].C(N1[CH:24]=[CH:23]N=C1)(N1C=CN=C1)=O>O1CCCC1>[CH2:11]([O:10][CH:5]([O:4][CH2:2][CH3:3])[CH2:6][C:7](=[O:9])[CH2:6][C:5]([O:10][CH2:23][CH3:24])=[O:4])[CH3:12]

Inputs

Step One
Name
3-ethoxy-3-oxomalonic acid
Quantity
16 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(CC(=O)O)OCC
Step Four
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Five
Name
Quantity
64 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 days at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
the residue is taken up in a mixture of ethyl acetate and aqueous sodium hydrogen sulphate (NaHSO4) solution
STIRRING
Type
STIRRING
Details
The mixture is stirred vigorously until no more gas
CUSTOM
Type
CUSTOM
Details
After separation of the phases
WASH
Type
WASH
Details
the organic phase is washed successively with water, saturated aqueous NaHCO3 solution and finally brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to dryness

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OC(CC(CC(=O)OCC)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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